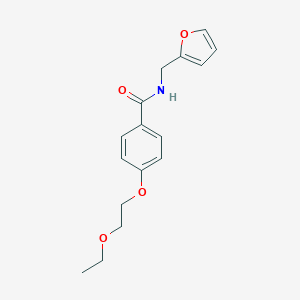
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEA, and it has a molecular weight of 415.36 g/mol. BMEA is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
BMEA is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. BMEA has also been shown to inhibit the activity of lipoxygenase, another enzyme that is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BMEA has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. In animal studies, BMEA has been shown to reduce pain and inflammation in models of acute and chronic pain. BMEA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMEA in lab experiments is its high purity, which allows for accurate and reproducible results. BMEA is also soluble in organic solvents, making it easy to use in a variety of experimental setups. However, one limitation of using BMEA is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on BMEA. One area of interest is the development of new drugs based on the structure of BMEA that have improved pharmacological properties. Another area of interest is the investigation of the potential neuroprotective effects of BMEA, as it has been shown to reduce inflammation in the brain in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-inflammatory and analgesic effects of BMEA.
Métodos De Síntesis
The synthesis of BMEA involves the reaction of 4-bromo-3-methylphenol with 4-ethoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with acetic acid to produce BMEA. This method has been optimized to produce high yields of BMEA with good purity.
Aplicaciones Científicas De Investigación
BMEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C17H18BrNO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-14-6-4-13(5-7-14)19-17(20)11-22-15-8-9-16(18)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
Clave InChI |
FTRMDQOTSVGKQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)


